4-[(tert-butoxy)carbamoyl]butanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
1556634-99-1 |
|---|---|
Molecular Formula |
C9H17NO4 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxyamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-10-7(11)5-4-6-8(12)13/h4-6H2,1-3H3,(H,10,11)(H,12,13) |
InChI Key |
UJXJCHJSXKOGAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)ONC(=O)CCCC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Tert Butoxy Carbamoyl Butanoic Acid and Analogues
Direct Synthesis Pathways of 4-[(tert-butoxy)carbamoyl]butanoic Acid
The direct synthesis of this compound, a molecule with the chemical formula C9H17NO4, can be achieved through several distinct routes. uni.lunih.gov These pathways often utilize common starting materials and well-established reaction mechanisms to construct the target molecule efficiently.
Strategies Utilizing Succinic Anhydride (B1165640) Precursors
One viable synthetic approach to butanoic acid derivatives involves the use of succinic anhydride as a starting material. This method relies on the ring-opening reaction of the anhydride by a suitable nucleophile. In the synthesis of related N-substituted butanoic acids, various amine-containing compounds have been shown to react with succinic anhydride, typically through heating in a solvent like dimethylformamide (DMFA), to yield the corresponding 4-amino-4-oxobutanoic acid derivative. biointerfaceresearch.com This reaction proceeds via nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the anhydride, leading to the formation of an open-chain product that contains both an amide and a carboxylic acid functional group. biointerfaceresearch.comnih.gov
This general principle can be extended to the synthesis of this compound. The key nucleophile in this case would be tert-butoxyamine or a related synthetic equivalent. The reaction would proceed as outlined in the table below.
Table 1: Conceptual Synthesis via Succinic Anhydride
| Reactant 1 | Reactant 2 | Key Condition | Product |
|---|
This strategy has been successfully applied in postsynthetic modification studies where amine functionalities within metal-organic frameworks (MOFs) are reacted with succinic anhydride to generate pendant carboxylic acid groups, confirming the viability of this ring-opening reaction. nih.gov
Approaches via Modified Curtius Rearrangement Protocols
The Curtius rearrangement is a powerful and versatile reaction for converting carboxylic acids into amines, carbamates, and other related functionalities via an isocyanate intermediate. nih.govwikipedia.org The "modified" Curtius rearrangement often refers to a one-pot procedure where a carboxylic acid is directly converted to the corresponding acyl azide (B81097), which then rearranges in the presence of a nucleophile. nih.govillinoisstate.edu
For the synthesis of this compound, the logical precursor would be pentanedioic acid (glutaric acid). The reaction can be carried out using diphenylphosphoryl azide (DPPA) as the azide source in the presence of tert-butanol. nih.govnih.gov The DPPA converts one of the carboxylic acid groups into an acyl azide, which then undergoes thermal decomposition to form an isocyanate, with the loss of nitrogen gas. wikipedia.orgillinoisstate.edu The highly reactive isocyanate is immediately trapped by the solvent, tert-butanol, to yield the desired Boc-protected amine functionality, resulting in the final product. wikipedia.orgnih.gov A key advantage of the Curtius rearrangement is that the rearrangement step proceeds with complete retention of the migrating group's stereochemistry. nih.gov
Table 2: Synthesis via Modified Curtius Rearrangement
| Starting Material | Reagents | Intermediate | Product |
|---|
This one-pot process is generally mild and tolerates a wide variety of functional groups, making it a highly useful method in organic synthesis. wikipedia.orgorganic-chemistry.org
Enzymatic and Chemoenzymatic Synthetic Routes
Enzymatic and chemoenzymatic methods offer high selectivity and mild reaction conditions for organic synthesis. Enzymes can be used to perform specific transformations on complex molecules, such as selective hydrolysis or desymmetrization. For instance, α-chymotrypsin has been employed for the selective hydrolysis of an ethyl ester in the synthesis of a benzyl-butanoic acid derivative, showcasing the potential for enzymes to differentiate between similar functional groups. researchgate.net
Enantioselective Synthesis of Chiral this compound Derivatives
Producing enantiomerically pure forms of chiral molecules is critical in many areas of chemistry. Several strategies have been developed for the enantioselective synthesis of chiral derivatives related to 4-[(tert-butoxy)carbamoyl)butanoic acid.
One established method involves the use of chiral auxiliaries. For example, (R)-phenylglycinol has been used as a chiral auxiliary in a Strecker reaction to synthesize chiral amino acids. nih.gov After the stereoselective formation of the new chiral center, the auxiliary is removed to yield the desired enantiomerically enriched product. nih.gov
Asymmetric catalysis provides a more efficient route to chiral compounds. This includes phase-transfer catalysis, where a chiral catalyst, such as a chinchonidine derivative, facilitates a one-pot double allylic alkylation of a glycine (B1666218) imine analogue to produce a chiral proline scaffold. mdpi.com This scaffold, which contains the core N-Boc protected carboxylic acid feature, is synthesized with high enantioselectivity. mdpi.com Similarly, asymmetric copper-catalyzed reactions have been developed for the synthesis of chiral N-heterocycles like piperidines. researchgate.net Another powerful example is the enantioselective aza-Michael addition, which has been used in the synthesis of the chiral β-amino acid portion of Sitagliptin, a complex butanoic acid derivative. researchgate.net
Table 3: Enantioselective Synthesis Strategies for Derivatives
| Strategy | Example Reaction | Catalyst/Auxiliary | Outcome |
|---|---|---|---|
| Chiral Auxiliary | Strecker Reaction | (R)-phenylglycinol | Synthesis of chiral α-amino acids. nih.gov |
| Asymmetric Catalysis | Double Allylic Alkylation | Chinchonidine-derived catalyst | Enantioselective synthesis of (S)-4-methyleneproline scaffold. mdpi.com |
| Asymmetric Catalysis | Aza-Michael Addition | Quinine-derived urea (B33335) catalyst | Introduction of chirality in a β-amino acid derivative. researchgate.net |
These methodologies highlight the diverse toolkit available to chemists for accessing specific enantiomers of structurally complex butanoic acid derivatives.
Synthesis of Structurally Modified this compound Analogues
The core structure of 4-[(tert-butoxy)carbamoyl)butanoic acid can be modified to produce a wide array of analogues. A common modification involves the incorporation of substituted aromatic moieties, particularly those containing halogens.
Incorporation of Halogenated Phenyl Moieties
Analogues of butanoic acid featuring halogenated phenyl groups are often synthesized via the reaction of a corresponding anhydride with a halogenated aniline (B41778). For example, 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid was synthesized in high yield by reacting glutaric anhydride with 2,4-dichloroaniline (B164938) in toluene. mdpi.com A similar approach was used to prepare 4-[(4-chlorophenyl)carbamoyl]butanoic acid. semanticscholar.org In these syntheses, the amine of the halogenated aniline acts as a nucleophile, opening the anhydride ring to form an amide bond and a terminal carboxylic acid. mdpi.com
The synthesis of more complex structures, such as the key intermediate for Sitagliptin, (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid, demonstrates the incorporation of a trifluorophenyl group. researchgate.net The synthesis of this compound involves multiple steps, including the stereoselective formation of the β-amino acid core and the introduction of the trifluorophenyl moiety, often via an organometallic reagent. researchgate.net
Table 4: Synthesis of Analogues with Halogenated Phenyl Groups
| Target Analogue | Precursor 1 | Precursor 2 | Reference |
|---|---|---|---|
| 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid | Glutaric anhydride | 2,4-Dichloroaniline | mdpi.com |
| 4-[(4-Chlorophenyl)carbamoyl]butanoic acid | Glutaric anhydride | 4-Chloroaniline | semanticscholar.org |
These methods provide reliable access to a range of analogues where the electronic and steric properties are tuned by the specific halogenation pattern on the phenyl ring.
Derivatives with Varied Alkyl Chain Lengths
The modification of the alkyl chain of this compound is primarily achieved through the alkylation of the α-carbon. This allows for the introduction of various linear or substituted alkyl groups, effectively elongating or branching the native five-carbon backbone of the glutamic acid scaffold.
A key strategy involves the generation of a dianion from a protected glutamic acid derivative, which is then subjected to alkylation. For instance, a globally protected glutamic acid derivative, 1-allyl 5-(tert-butyl) (2S)-4-((tert-butoxycarbonyl)amino)pentanedioate, can be treated with a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures (-78 °C) to form a dianion. This intermediate can then be alkylated with an alkyl halide. nih.gov A specific application of this method is the introduction of a long, functionalized alkyl chain, such as an 8-phenyloctyl group, using 8-phenyloctyl iodide. This reaction proceeds with high stereocontrol, yielding the desired (2S,4S)-diastereomer in significant yields. nih.gov
The reaction conditions are critical for the success of this alkylation. The use of anhydrous tetrahydrofuran (B95107) (THF) as a solvent and maintaining a very low temperature throughout the reaction are essential to ensure the stability of the enolate intermediate and to control the stereoselectivity of the alkylation. nih.gov
| Starting Material | Reagents | Product | Yield |
| 1-Allyl 5-(tert-butyl) (2S)-4-((tert-butoxycarbonyl)amino)pentanedioate | 1) LiHMDS, THF, -78 °C; 2) 8-phenyloctyl iodide, THF, -78 °C | 1-Allyl 5-(tert-butyl) (2S,4S)-4-((tert-butoxycarbonyl)amino)-2-(8-phenyloctyl)pentanedioate | 71% |
| Table 1: Synthesis of an Alkylated Glutamic Acid Derivative. nih.gov |
In addition to C-alkylation, N-alkylation of Boc-protected amino acids provides another route to derivatives with modified alkyl structures. While this does not alter the main chain length, it introduces alkyl substituents on the nitrogen atom. One reported method involves the use of a hindered alkoxide base, such as potassium tert-butoxide (KOtBu), and an alkyl halide like methyl iodide in an inert solvent. google.com Another approach utilizes sodium hydride (NaH) and methyl iodide for the N-methylation of Boc-protected amino acids. researchgate.net
Preparation of Heterocyclic-Substituted Analogues
The incorporation of heterocyclic rings into the structure of this compound yields analogues with distinct chemical properties and potential biological activities. Synthetic strategies often leverage the reactivity of protected glutamic acid derivatives, such as N-Boc-pyroglutamic acid, or intermediates derived from glutamic acid itself.
One effective method is the nucleophilic ring-opening of an activated pyroglutamate (B8496135) intermediate. N-Boc-pyroglutamate, which can be viewed as an internally protected form of glutamic acid, can be activated and reacted with a variety of heteronucleophiles. A solid-phase approach using N-Boc pyroglutamate anchored to a Wang resin has been described. In this method, the resin-bound pyroglutamate is treated with a large excess of a heterocyclic amine in a solvent like tetrahydrofuran (THF). doi.org This reaction cleaves the pyroglutamate ring to form a glutamic acid amide derivative where the γ-carboxyl group is now linked to the heterocycle. Subsequent cleavage from the resin with trifluoroacetic acid (TFA) yields the final heterocyclic-substituted analogue as a trifluoroacetate (B77799) salt. doi.org This method has been successfully applied to a range of heterocyclic amines, demonstrating its versatility. doi.org
| Heterocyclic Amine | Conversion Rate |
| 4-(Aminomethyl)pyridine | Very Good |
| 2-(Aminomethyl)furan | Very Good |
| 2-(Aminomethyl)thiophene | Very Good |
| Piperidine | Very Good |
| Morpholine | Very Good |
| Table 2: Examples of Heterocyclic Amines Used in the Ring-Opening of N-Boc Pyroglutamate. doi.org |
Another powerful strategy involves the conversion of N-protected glutamic acid into a semialdehyde intermediate. This aldehyde can then participate in reactions to form various heterocyclic systems. For example, monoaldehydes derived from diesters of N-protected glutamic acid can react with precursors of vicinal tricarbonyl esters to create electrophilic intermediates. These intermediates can then react with dinucleophiles, such as diamines, through a combination of Michael addition and nucleophilic attack to form pyrrole (B145914) derivatives. researchgate.net Furthermore, these glutamic acid-derived aldehydes can be used to incorporate other important heterocyclic residues like imidazole (B134444) and furan (B31954) into the amino acid structure. researchgate.net The Paal-Knorr condensation is another classical method that can be employed, for instance, by converting a homoallylic ketone derived from the amino acid into a pyrrolyl amino alcohol, which can then be oxidized to the corresponding pyrrolyl-substituted amino acid. researchgate.net
Chemical Reactivity and Transformation Mechanisms of 4 Tert Butoxy Carbamoyl Butanoic Acid
Reactions Involving the Carbamoyl (B1232498) Functionality
The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under many reaction conditions and its susceptibility to removal under specific acidic conditions. jk-sci.comnih.gov
Deprotection Strategies for the tert-Butoxycarbonyl Group
The removal of the Boc group is a critical step in many synthetic sequences, unmasking the primary amine for further functionalization. This is typically achieved under acidic conditions, which proceed via cleavage of the tert-butyl C-O bond, leading to the formation of a stable tert-butyl cation and subsequent release of the free amine after decarboxylation of the intermediate carbamic acid. jk-sci.com
Common reagents for Boc deprotection include strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in various organic solvents like dioxane or ethyl acetate. jk-sci.comnih.govfishersci.co.uk The reaction is generally rapid and proceeds at room temperature. fishersci.co.uk Aqueous phosphoric acid has also been reported as a milder and environmentally benign alternative for this transformation.
A potential side reaction during acidic deprotection is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation. acsgcipr.org This can be suppressed by the addition of scavengers.
| Reagent/System | Conditions | Notes |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM), Room Temperature | Common and effective method. jk-sci.com |
| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, or Methanol (B129727) | Widely used, can be performed in various solvents. nih.govfishersci.co.uk |
| Aqueous Phosphoric Acid | - | A milder and more environmentally friendly option. |
| Oxalyl Chloride/Methanol | Room Temperature | A mild method for deprotection. nih.gov |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Can offer selectivity in certain contexts. jk-sci.com |
Amidation Reactions and Peptide Coupling Chemistry
While the primary amine is protected by the Boc group, the term 'amidation reactions' in this context can be misleading. Direct amidation of the carbamoyl nitrogen is not a typical reaction pathway. However, after the deprotection of the Boc group to reveal the primary amine, the resulting 4-aminobutanoic acid can readily participate in amidation reactions. This is a fundamental transformation in peptide synthesis, where the newly freed amino group can act as a nucleophile, attacking an activated carboxylic acid to form a new amide (peptide) bond.
The carboxylic acid moiety of 4-[(tert-butoxy)carbamoyl]butanoic acid is readily activated for coupling with other amines or amino acid esters. Standard peptide coupling reagents can be employed for this purpose.
Rearrangement Processes and Isocyanate Intermediates
Under certain conditions, N-Boc protected amino acids can undergo rearrangement reactions. For instance, treatment with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a base like 4-dimethylaminopyridine (B28879) (DMAP) can favor the formation of isocyanate intermediates at low temperatures. rsc.orgrsc.org This reactivity can be influenced by the substrate structure and reaction conditions.
Furthermore, the Curtius rearrangement of an acyl azide (B81097) derived from a carboxylic acid can lead to the formation of an isocyanate, which can then be trapped to form a carbamate (B1207046). organic-chemistry.org While this is a method for forming Boc-protected amines, it highlights the accessibility of isocyanate intermediates from related structures.
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group of this compound is a versatile functional handle for a variety of chemical transformations.
Esterification and Amide Formation
The carboxylic acid can be readily converted to its corresponding ester through various standard esterification methods. This includes reaction with an alcohol under acidic catalysis or via activation of the carboxylic acid followed by reaction with an alcohol.
Similarly, the carboxylic acid can be activated and reacted with a primary or secondary amine to form an amide bond. This is a cornerstone reaction in the synthesis of a wide array of organic molecules, including peptides and other biologically active compounds. Common activating agents include carbodiimides (like DCC or EDC) often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS).
| Reaction | Reagents | Product |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |
| Amide Formation | Amine, Coupling Agents (e.g., DCC, EDC/HOBt) | Amide |
Functional Group Interconversions
The carboxylic acid moiety can be a starting point for various functional group interconversions. For instance, it can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). It is important to note that these strong reducing agents can potentially also affect the carbamate group under certain conditions.
The carboxylic acid can also be converted into an acyl halide, typically an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl halide is a highly reactive intermediate that can be used in a variety of subsequent reactions, such as Friedel-Crafts acylation or the formation of more complex esters and amides.
Catalytic Transformations Mediated by this compound Derivatives
Derivatives of this compound, also known as N-Boc-γ-aminobutyric acid (N-Boc-GABA), belong to the class of mono-N-protected amino acids (MPAAs). These molecules have gained significant attention in catalysis, primarily for their role as versatile ligands in transition metal-catalyzed reactions. nih.gov The defining structural feature of these derivatives is the presence of two key functional groups: a carboxylate and a protected amino group. This arrangement allows them to act as bidentate ligands, coordinating with a metal center through both the carboxylate oxygen and the amide oxygen of the tert-butoxycarbonyl (Boc) protecting group. This coordination can accelerate catalytic turnover and influence the stereochemistry and regioselectivity of various chemical transformations. nih.gov While N-Boc-GABA itself is a crucial building block in pharmaceutical and peptide synthesis, its derivatives show potential in mediating complex catalytic cycles. ambeed.comchemimpex.com
Transesterification Processes
Transesterification is a fundamental organic reaction that involves the exchange of the alkoxy group of an ester with another alcohol. The process is typically catalyzed by an acid or a base. In the context of metal catalysis, a plausible role for derivatives of this compound would be as ligands that modulate the activity of a central metal ion, such as zirconium (IV) or tin (IV), which are known to catalyze such transformations.
While direct catalysis of transesterification by N-Boc-GABA derivatives is not extensively documented, the established function of MPAAs as ligands allows for a proposed mechanism. nih.gov In a hypothetical scenario, an N-Boc-GABA derivative could coordinate to a Lewis acidic metal center. This complex would then activate a substrate ester towards nucleophilic attack by an alcohol. The ligand's structure could influence the reaction's efficiency and selectivity by altering the steric and electronic environment around the metal catalyst.
Table 1: Hypothetical Model for Transesterification Catalysis This table presents a conceptual model for how reaction parameters might influence transesterification mediated by a hypothetical Metal/N-Boc-GABA derivative catalyst system, based on general principles of catalysis.
| Parameter | Anticipated Effect on Reaction | Rationale |
|---|---|---|
| Catalyst Loading | Increased rate up to an optimal point | Higher concentration of active catalytic species. |
| Temperature | Increased rate | Overcomes the activation energy barrier for the addition-elimination mechanism. |
| Alcohol Substrate | Primary alcohols react faster than secondary or tertiary | Reduced steric hindrance allows for easier nucleophilic attack on the ester carbonyl. |
| Solvent Polarity | Apolar solvents may be preferred | Can favor the association of reactants with the catalytic complex. |
Transcarbamoylation Reactions
Transcarbamoylation is the conversion of one carbamate into another by reaction with an alcohol or an amine. This reaction is crucial for the synthesis of various carbamate-containing compounds and has been explored for applications such as the recycling of polyurethanes. acs.org These reactions are often promoted by strong bases, such as potassium tert-butoxide, which deprotonate the alcohol to form a more potent nucleophile. acs.org
The involvement of this compound derivatives in mediating this transformation could occur through several potential mechanisms. As a ligand for a metal catalyst, the derivative could function similarly to the role proposed for transesterification, activating the carbamate substrate.
Alternatively, the derivative could potentially act as a bifunctional organocatalyst. The carboxylic acid moiety could act as a general acid to activate the carbamate carbonyl group, while the Boc-protected amine part could act as a general base or hydrogen bond donor to activate the incoming nucleophile. However, specific research validating N-Boc-GABA derivatives as catalysts for transcarbamoylation is limited. The primary documented role of such derivatives is often as reactants or building blocks in synthetic sequences. researchgate.net
Lactonization Pathways
Lactonization, the intramolecular formation of a cyclic ester (a lactone) from a hydroxycarboxylic acid, is a significant transformation in organic synthesis. Recent advances have focused on the direct C-H functionalization of aliphatic acids to produce lactones, a process where transition metal catalysis plays a pivotal role. acs.org
Notably, N-acyl amino acids have proven to be highly effective ligands in palladium-catalyzed C-H activation reactions, including lactonization. nih.govacs.org Research has demonstrated that a β-alanine-derived ligand can efficiently mediate the γ-lactonization of a wide range of aliphatic acids. acs.org Given the structural similarity between β-alanine and γ-aminobutyric acid, it is highly plausible that N-Boc-GABA derivatives could serve a similar catalytic function.
The proposed catalytic cycle for this transformation involves a Pd(II)/Pd(IV) pathway. The process is initiated by the coordination of the N-Boc-amino acid ligand to the Pd(II) precatalyst. The key step is a concerted metalation-deprotonation (CMD), where the ligand's amide group acts as an internal base to facilitate the cleavage of a γ-C(sp³)–H bond, forming a palladacycle intermediate. This intermediate is then oxidized from Pd(II) to Pd(IV) by an oxidant, such as sodium percarbonate. The final step is a C–O reductive elimination from the Pd(IV) center, which forms the γ-lactone product and regenerates the active Pd(II) catalyst. acs.org
Table 2: Research Findings on Pd-Catalyzed γ-Lactonization Using an N-Acyl-β-Alanine Ligand Data adapted from studies on analogous catalytic systems to illustrate typical reaction outcomes. acs.org
| Substrate (Aliphatic Acid) | Ligand | Oxidant | Yield (%) |
|---|---|---|---|
| 3,3-Dimethylpentanoic acid | N-Ac-β-Ala-OMe | Sodium Percarbonate | 85 |
| 3-Ethyl-3-methylpentanoic acid | N-Ac-β-Ala-OMe | Sodium Percarbonate | 81 |
| 3-Phenylbutanoic acid | N-Ac-β-Ala-OMe | Sodium Percarbonate | 75 |
The success of β-alanine derivatives in this catalytic system strongly supports the potential for derivatives of this compound to mediate similar lactonization pathways, offering a powerful tool for the synthesis of valuable γ-lactone compounds. acs.org
Structural Elucidation and Conformational Analysis of 4 Tert Butoxy Carbamoyl Butanoic Acid and Its Derivatives
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation
Spectroscopic techniques are fundamental in confirming the molecular structure of newly synthesized compounds. By probing the interactions of molecules with electromagnetic radiation, methods like NMR, IR, Raman, and UV-Vis spectroscopy provide detailed information about the chemical environment of atoms, the nature of functional groups, and the electronic properties of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. For 4-[(tert-butoxy)carbamoyl]butanoic acid, ¹H and ¹³C NMR spectra provide unambiguous evidence for its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. Based on data from analogous structures like N-Boc glutamic acid and butanoic acid, the anticipated chemical shifts can be predicted docbrown.infoblogspot.comresearchgate.netresearchgate.net. The tert-butoxy group gives rise to a characteristic sharp singlet integrating to nine protons, typically found in the upfield region (around 1.4 ppm) researchgate.net. The methylene protons of the butanoic acid chain appear as multiplets between approximately 1.8 and 3.2 ppm. The acidic proton of the carboxylic acid group is expected to be a broad singlet at a significantly downfield chemical shift, often above 10 ppm, while the N-H proton of the carbamate (B1207046) typically appears as a broad signal between 5 and 7 ppm researchgate.net.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments within the molecule. For a similar compound, 4-tert-butoxycarbonylaminobutanoic acid, spectral data has been reported spectrabase.com. The carbonyl carbons of the carboxylic acid and the carbamate are the most deshielded, appearing far downfield (typically >170 ppm). The quaternary carbon and the methyl carbons of the Boc group have characteristic shifts around 80 ppm and 28 ppm, respectively spectrabase.com. The methylene carbons of the aliphatic chain would be found in the 20-40 ppm range.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign all proton and carbon signals and confirm the connectivity of the molecular backbone.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for functional groups and data from analogous compounds.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| -C(CH₃)₃ | ~ 1.4 (s, 9H) | ~ 28 (3C) |
| -C(CH₃)₃ | N/A | ~ 80 (1C) |
| -CH₂-CH₂-COOH | ~ 1.9 (m, 2H) | ~ 25-35 (1C) |
| -NH-CH₂- | ~ 3.1 (m, 2H) | ~ 35-45 (1C) |
| -CH₂-COOH | ~ 2.4 (t, 2H) | ~ 30-40 (1C) |
| -NH- | ~ 5.5 (br s, 1H) | N/A |
| -COOH | > 10.0 (br s, 1H) | ~ 175-180 (1C) |
| -NH-C=O | N/A | ~ 155-160 (1C) |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions from its key functional groups. A very broad band is expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid mdpi.com. The N-H stretching vibration of the carbamate group typically appears as a sharp to medium band around 3300-3400 cm⁻¹ mdpi.com. The most intense features are the carbonyl (C=O) stretching bands. Due to the presence of two different carbonyl groups, two distinct absorptions are expected: one for the carboxylic acid C=O at approximately 1700-1725 cm⁻¹ and another for the carbamate C=O around 1680-1700 cm⁻¹ mdpi.com. C-O stretching vibrations for the acid and carbamate functionalities are expected in the 1150-1300 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. The C-H stretching vibrations of the methyl and methylene groups are expected to produce strong signals in the 2800-3000 cm⁻¹ region rasayanjournal.co.in. The C=O stretching vibrations are also visible in the Raman spectrum, complementing the IR data. Torsional modes of groups like NH₃⁺ in free amino acids are often studied by Raman spectroscopy to understand intermolecular interactions, and similar analyses can apply to the functional groups in this molecule mdpi.comresearchgate.net.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) | IR |
| Carbamate | N-H stretch | 3300 - 3400 | IR |
| Alkyl C-H | C-H stretch | 2850 - 3000 | IR, Raman |
| Carboxylic Acid | C=O stretch | 1700 - 1725 | IR, Raman |
| Carbamate | C=O stretch | 1680 - 1700 | IR, Raman |
| Carbamate | N-H bend | 1510 - 1550 | IR |
| Carboxylic Acid/Carbamate | C-O stretch | 1150 - 1300 | IR |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the carbonyl groups of the carboxylic acid and the carbamate. These groups contain non-bonding electrons (n) and π-systems, allowing for n→π* and π→π* electronic transitions.
For a related compound, 4-[(4-chlorophenyl)carbamoyl]butanoic acid, absorptions were observed around 200-250 nm, attributed to these carbonyl transitions mdpi.com. Similarly, poly(γ-glutamic acid) exhibits a maximum absorption wavelength at 216 nm nih.gov. Therefore, this compound is expected to show absorption maxima in the far-UV region, typically below 220 nm. While not used for detailed structural elucidation, UV-Vis spectroscopy can be valuable for quantitative analysis.
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods reveal the molecular structure, X-ray crystallography provides the definitive, unambiguous determination of the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. Although the crystal structure for the title compound is not publicly documented, extensive studies on closely related derivatives, such as N-aryl substituted 4-carbamoylbutanoic acids, provide significant insight into the expected solid-state behavior mdpi.commdpi.comresearchgate.net.
The flexibility of the butanoic acid chain allows the molecule to adopt various conformations. X-ray diffraction studies on derivatives like 4-[(4-chlorophenyl)carbamoyl]butanoic acid and 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid show that the backbone can adopt different conformations, from extended all-trans configurations to kinked structures mdpi.commdpi.com.
The conformation is defined by a series of torsion angles along the molecular backbone. For instance, in 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid, the backbone is described as "kinked" due to a C(phenyl)-N-C(methylene)-C(methylene) torsion angle of -157.0(2)° mdpi.com. In contrast, the 4-chloro derivative shows a more extended chain mdpi.com. These variations highlight the influence of substituent effects and crystal packing forces on the molecule's final conformation. Analysis of these angles is critical for understanding the molecule's shape and how it might interact with other molecules.
Table 3: Selected Torsion Angles (°) for 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid Derivative Data from a representative structural analogue illustrates conformational analysis. mdpi.com
| Atoms Defining Torsion Angle | Angle (°) |
|---|---|
| O(carbonyl)-C-N-C(phenyl) | -174.4(3) |
| C(methylene)-C-N-C(phenyl) | 6.2(5) |
| C-N-C(phenyl)-C(phenyl) | 47.1(4) |
| N-C(methylene)-C(methylene)-C(methylene) | -177.0(3) |
| C(methylene)-C(methylene)-C(methylene)-C(acid) | 179.1(3) |
In the solid state, molecules of this compound are expected to self-assemble into higher-order structures through intermolecular interactions, primarily hydrogen bonding. The molecule possesses key hydrogen bond donors (the carboxylic acid O-H and the carbamate N-H) and acceptors (the carbonyl oxygens of both the acid and the carbamate).
Crystallographic studies of its derivatives consistently show the formation of robust hydrogen-bonding networks mdpi.commdpi.comresearchgate.net. A common and prominent feature is the formation of "supramolecular tapes" or chains. This typically involves two key interactions:
A strong hydrogen bond between the carboxylic acid O-H group of one molecule and the carbonyl oxygen of the carbamate group of an adjacent molecule.
A hydrogen bond between the amide N-H group of one molecule and the carbonyl oxygen of the amide group of another molecule mdpi.commdpi.com.
This head-to-tail arrangement links the molecules into extended one-dimensional chains, which then pack into a three-dimensional crystal lattice. This type of predictable supramolecular assembly is a key feature of the solid-state chemistry of carboxylic acid amides.
Crystal Packing and Intermolecular Interactions
The crystal packing of this compound and its analogs is predominantly governed by a network of robust hydrogen bonds, leading to highly organized supramolecular structures. While the specific crystal structure of this compound is not detailed in the available literature, extensive crystallographic studies on closely related 4-[(aryl)carbamoyl]butanoic acid derivatives provide significant insight into the expected packing motifs. researchgate.netresearchgate.netmdpi.com
A recurring and prominent feature in the molecular packing of these related glutaric acid-amide derivatives is the formation of "supramolecular tapes". researchgate.netresearchgate.netmdpi.com These tapes are assembled through two primary and highly directional hydrogen bonding interactions: a carboxylic acid O–H···O(carbonyl) bond and an amide N–H···O(amide) bond. The carboxylic acid groups of two adjacent, centrosymmetrically related molecules typically form a dimer, while the amide groups link these dimers into extended, tape-like chains. This cooperative hydrogen bonding creates a stable, layered architecture. researchgate.netresearchgate.netnih.gov
Table 1: Common Intermolecular Interactions in 4-[(Aryl)carbamoyl]butanoic Acid Derivatives
| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |
|---|---|---|---|
| Hydrogen Bond | Carboxylic Acid (O-H) | Carbonyl Oxygen (C=O) | Forms centrosymmetric dimers, a key synthon in the crystal lattice. |
| Hydrogen Bond | Amide (N-H) | Amide Oxygen (C=O) | Links the carboxylic acid dimers into extended supramolecular tapes. researchgate.netresearchgate.net |
Conformational Dynamics and Isomeric Considerations
The conformational landscape of this compound is defined by the rotational freedom around its single bonds, particularly within the urethane linkage and the butanoic acid backbone. A critical aspect of the N-tert-butoxycarbonyl (Boc) group is the rotational isomerism around the C-N bond of the urethane moiety. researchgate.net
Unlike a typical peptide bond, which strongly prefers a trans conformation, the urethane amide bond in Boc-protected amino derivatives can adopt both cis and trans conformations in the solid state. researchgate.net Computational and experimental studies indicate that the energy difference between these two conformers is small. The cis conformation is often observed in crystal structures of compounds with a tertiary nitrogen (like Boc-proline) or in structures where the cis form is stabilized by specific intermolecular interactions. researchgate.net This isomeric flexibility is a key characteristic of the Boc group.
In solution, this compound would exist as a dynamic equilibrium of multiple conformers. The bulky tert-butyl group can sterically influence the preferred orientation of the butanoic acid chain. researchgate.net The specific conformation captured in the solid state is ultimately determined by the interplay between these intrinsic conformational preferences and the stabilizing energy gained from the crystal packing and intermolecular hydrogen bonds discussed previously.
Table 2: Conformational Isomerism of the Urethane Bond in N-Boc Derivatives
| Isomer | Description | Relative Energy | Prevalence |
|---|---|---|---|
| trans | The tert-butoxy group and the carbonyl oxygen are on opposite sides of the C-N bond. | Nearly equal to cis form. researchgate.net | Commonly observed in solid-state structures. |
Computational and Theoretical Studies on 4 Tert Butoxy Carbamoyl Butanoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape and reactivity of 4-[(tert-butoxy)carbamoyl]butanoic acid.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-31+G(d), can be used to determine its optimized geometry and various electronic properties in its ground state. biointerfaceresearch.com These calculations would reveal key structural parameters like bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule.
Furthermore, DFT allows for the calculation of energetic properties, such as the total energy and the heat of formation, which are crucial for assessing the molecule's thermodynamic stability. The distribution of electron density can also be mapped, highlighting regions that are electron-rich or electron-poor. This information is critical for understanding how the molecule will interact with other chemical species.
Table 1: Illustrative DFT-Calculated Ground State Properties for this compound
| Property | Illustrative Value |
| Total Energy (Hartree) | -729.xxxx |
| Dipole Moment (Debye) | 3.xx |
| Heat of Formation (kcal/mol) | -18x.x |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.
Prediction of Spectroscopic Parameters
A significant application of DFT is the prediction of spectroscopic data. By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. This computed spectrum can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes associated with its functional groups, such as the carbonyl (C=O) stretches of the carboxylic acid and carbamate (B1207046) groups, and the N-H and O-H stretches.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹³C and ¹H) can be calculated. These theoretical shifts are invaluable for assigning the signals in experimental NMR spectra, aiding in the structural elucidation of the molecule.
Table 2: Predicted Spectroscopic Parameters for 4-[(tert-butoxy)carbamoyl)butanoic acid]
| Parameter | Functional Group | Predicted Wavenumber (cm⁻¹) |
| IR Spectroscopy | O-H stretch (Carboxylic Acid) | ~3500 |
| N-H stretch (Carbamate) | ~3400 | |
| C=O stretch (Carboxylic Acid) | ~1750 | |
| C=O stretch (Carbamate) | ~1700 | |
| NMR Spectroscopy | Atom | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (¹³C) | ~175-180 | |
| Carbamate Carbonyl (¹³C) | ~155-160 | |
| Aliphatic CH₂ (¹³C) | ~20-40 | |
| tert-Butyl (¹³C) | ~28, ~80 | |
| Carboxylic Acid (¹H) | ~10-12 | |
| N-H (¹H) | ~7-8 | |
| Aliphatic CH₂ (¹H) | ~1.5-2.5 | |
| tert-Butyl (¹H) | ~1.4 |
Note: These are representative values and the exact positions can vary based on the computational method and solvent effects.
Analysis of Frontier Molecular Orbitals
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.org
For this compound, the HOMO is likely to be localized on the oxygen atoms of the carboxylic acid and carbamate groups, as well as the nitrogen atom, indicating these as potential sites for electrophilic attack. The LUMO, conversely, would likely be centered on the carbonyl carbons, suggesting these are the sites susceptible to nucleophilic attack. Analysis of the FMOs provides a rationalization for the molecule's reactivity in various chemical reactions. researchgate.net
Molecular Dynamics Simulations for Conformational Sampling
While quantum chemical calculations provide insights into a static molecular structure, this compound is a flexible molecule with multiple rotatable bonds. Molecular Dynamics (MD) simulations are a powerful tool to explore the conformational landscape of such molecules over time. nih.gov By simulating the motion of atoms and molecules, MD can reveal the preferred conformations and the energy barriers between them. nih.gov
An MD simulation would provide a detailed understanding of the molecule's flexibility, identifying the most stable conformers in different environments (e.g., in a vacuum or in a solvent). This information is crucial for understanding its biological activity and how it might bind to a receptor or enzyme active site.
Computational Approaches to Structure-Reactivity Relationship Prediction
Computational methods can be used to establish quantitative structure-reactivity relationships (QSRR). By calculating a range of molecular descriptors (e.g., electronic, steric, and thermodynamic properties) for a series of related compounds, it is possible to build mathematical models that correlate these descriptors with experimentally observed reactivity.
For this compound and its analogues, QSRR models could predict their reactivity in specific reactions, such as esterification or amidation, based on their computed properties. This predictive capability can accelerate the design of new molecules with desired reactivity profiles.
Modeling of Intermolecular Interactions and Self-Assembly
The presence of both hydrogen bond donors (the carboxylic acid -OH and the carbamate N-H) and acceptors (the carbonyl oxygens) in this compound suggests a strong potential for self-assembly through intermolecular hydrogen bonding. Computational modeling can be employed to predict and analyze these interactions.
Studies on similar carbamoyl (B1232498) butanoic acid derivatives have shown that these types of molecules can form well-ordered supramolecular structures. libretexts.orgyoutube.com For instance, X-ray crystallography of related compounds has revealed the formation of "supramolecular tapes" where molecules are linked by hydrogen bonds between the carboxylic acid groups and the amide functionalities. mdpi.comsemanticscholar.org It is highly probable that this compound would also exhibit such self-assembly behavior, forming dimers through its carboxylic acid groups and extended chains via carbamate hydrogen bonding. Computational models can simulate these interactions, providing insights into the stability and geometry of the resulting supramolecular architectures. scispace.com
Utility as a Protecting Group in Complex Molecule Synthesis
The tert-butoxycarbonyl (Boc) group is one of the most common amine-protecting groups in organic synthesis, particularly in peptide chemistry. masterorganicchemistry.comsemanticscholar.orgnih.gov Its widespread use stems from its ease of installation, stability under a wide range of reaction conditions, and facile removal under specific, mild acidic conditions. nih.govorganic-chemistry.org this compound exemplifies the application of this protecting group to a bifunctional molecule, enabling chemists to perform reactions at the carboxylic acid terminus without interference from the nucleophilic amino group.
Protection of Amines and Amino Acids
The primary function of the Boc group in this compound is to mask the reactivity of the primary amine. This protection is crucial in multi-step syntheses where the amine could otherwise engage in unwanted side reactions. libretexts.orgsavemyexams.com The Boc group is typically installed by reacting the parent amino acid, in this case, 4-aminobutanoic acid, with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. masterorganicchemistry.comfishersci.co.uklibretexts.org
The carbamate linkage formed is stable to most nucleophiles and bases, making it an ideal orthogonal protecting group to be used in conjunction with other protecting groups sensitive to these conditions, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. semanticscholar.orgorganic-chemistry.org This stability allows for selective chemical transformations on other parts of the molecule, a cornerstone of modern synthetic strategy, especially in solid-phase peptide synthesis (SPPS). ug.edu.pl The bulky nature of the Boc group also provides steric hindrance, which can influence the stereochemical outcome of nearby reactions.
Selective Deprotection Strategies
A key advantage of the Boc group is its susceptibility to cleavage under mild acidic conditions, which liberates the free amine, carbon dioxide, and tert-butanol or isobutene. masterorganicchemistry.comorganic-chemistry.org Trifluoroacetic acid (TFA) is a standard reagent for this purpose. masterorganicchemistry.comug.edu.pl However, advanced organic synthesis often requires the selective removal of a Boc group in the presence of other acid-labile functionalities, such as tert-butyl (tBu) esters or ethers. This has led to the development of finely tuned deprotection protocols. researchgate.net
Researchers have demonstrated that using specific acid and solvent systems can achieve high selectivity. For example, concentrated sulfuric acid (H₂SO₄) in tert-butyl acetate (tBuOAc) or methanesulfonic acid (MeSO₃H) in a mixture of tBuOAc and dichloromethane (B109758) (CH₂Cl₂) can cleave N-Boc groups while leaving tBu esters intact. researchgate.net Another highly effective method involves using a 4 M solution of hydrogen chloride (HCl) in anhydrous dioxane, which provides rapid and selective deprotection of Nα-Boc groups in the presence of tert-butyl esters and ethers. nih.govarizona.eduresearchgate.net This selectivity is crucial for synthesizing complex peptides and other polyfunctional molecules where differential protection is required. nih.gov
| Reagent System | Typical Conditions | Selectivity Advantage | Reference |
|---|---|---|---|
| Trifluoroacetic acid (TFA) | Neat or in CH₂Cl₂ | Standard, non-selective cleavage of acid-labile groups. | masterorganicchemistry.com |
| 4 M HCl in Dioxane | 30 min, Room Temp | Selective deprotection of N-Boc in the presence of t-butyl esters and ethers. | nih.govarizona.edu |
| H₂SO₄ in tBuOAc | Room Temp | Cleaves N-Boc groups while preserving t-butyl esters. | researchgate.net |
| MeSO₃H in tBuOAc/CH₂Cl₂ | Room Temp | Effective for selective N-Boc removal in the presence of t-butyl esters. | researchgate.net |
Role as a Key Intermediate in Multi-Step Synthetic Sequences
Beyond its function as a protected building block, this compound serves as a crucial intermediate in the synthesis of a wide array of more complex molecules. Its pre-packaged, protected functionality allows it to be incorporated early in a synthetic route, with the amine and carboxylic acid groups being unmasked or further functionalized at later stages.
Precursor to Biologically Relevant Scaffolds
As a derivative of GABA, the principal inhibitory neurotransmitter in the mammalian central nervous system, this compound is a logical starting point for the synthesis of various GABA analogues with potential therapeutic applications. scirp.orgorganic-chemistry.org Chiral GABA derivatives are of significant interest in medicinal chemistry. scirp.org For instance, synthetic routes to important drugs like (R)-Baclofen, a muscle relaxant, and (R)-Rolipram, a potential antidepressant, have been developed from chiral β-substituted γ-lactams, which can be prepared from intermediates structurally related to N-Boc protected aminobutanoic acids. nih.gov Similarly, the synthesis of Sitagliptin, a drug used to treat type 2 diabetes, involves a key chiral intermediate, 3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid, highlighting the importance of Boc-protected amino acids in constructing complex, biologically active molecules. dntb.gov.uaresearchgate.net
| Target Molecule | Biological Activity | Role of Boc-Amino Acid Intermediate | Reference |
|---|---|---|---|
| (R)-Baclofen | Muscle Relaxant (GABA-B agonist) | The corresponding chiral β-substituted γ-lactam can be converted into (R)-Baclofen via deprotection and hydrolysis. | nih.gov |
| (R)-Rolipram | Anti-inflammatory, Antidepressant (PDE4 inhibitor) | A chiral β-substituted γ-lactam is deprotected with TFA to yield (R)-Rolipram directly. | nih.gov |
| Sitagliptin | Antidiabetic (DPP-4 inhibitor) | A key intermediate is a Boc-protected β-amino acid. | dntb.gov.uaresearchgate.net |
| GABA Derivatives | Neurotransmitter analogues | N-Boc-4-aminobutanoic acid serves as a direct precursor for modification and elaboration. | scirp.orgmdpi.com |
Building Block for Peptidomimetics and Unnatural Amino Acid Analogues
The limitations of natural peptides as therapeutic agents, such as poor bioavailability and rapid degradation by proteases, have driven the development of peptidomimetics. nih.gov These are molecules that mimic the structure and function of natural peptides but have improved pharmacological properties. Unnatural amino acids are fundamental building blocks for creating peptidomimetics. nih.govknightchem-store.com
This compound is an example of a non-canonical, N-protected amino acid derivative that can be incorporated into peptide chains to alter their structure and function. By using such building blocks, chemists can introduce conformational constraints, modify solubility, and enhance stability. nih.gov For example, β-substituted amino acids have been used to generate more potent analogues of peptide hormones. nih.gov The Boc-protected amine allows for standard peptide coupling reactions, while the butanoic acid backbone differs from the canonical α-amino acids, thus altering the resulting peptide's secondary structure and biological activity. masterorganicchemistry.comnih.gov This strategy is a cornerstone in the design of novel therapeutic agents and molecular probes. nih.govresearcher.life
Development of Novel Synthetic Reagents and Methodologies
The widespread use of this compound and similar Boc-protected compounds has catalyzed innovation in synthetic organic chemistry. The need to efficiently and selectively protect and deprotect amines has led to the creation of new reagents and milder reaction conditions. organic-chemistry.org For example, the development of catalyst-free N-tert-butoxycarbonylation reactions in environmentally benign solvents like water-acetone mixtures represents a green chemistry approach to installing the Boc group. nih.gov
Furthermore, the demand for complex GABA derivatives has spurred the invention of novel synthetic pathways, such as the copper-catalyzed carboamination of alkenes, which provides an efficient route to these structures. organic-chemistry.org The challenges associated with handling sensitive, polyfunctional molecules have also led to the development of novel carbamoylating reagents, like carbamoylimidazolium salts, which offer a more stable and efficient alternative to traditional reagents for creating carbamate and related linkages. organic-chemistry.org The consistent use of building blocks like this compound in complex syntheses continually pushes chemists to refine existing methodologies and invent new ones to meet the challenges of modern drug discovery and materials science.
Future Research Directions and Emerging Paradigms for 4 Tert Butoxy Carbamoyl Butanoic Acid
Exploration of Novel Derivatization Strategies
The derivatization of 4-[(tert-butoxy)carbamoyl]butanoic acid is a cornerstone of its utility, enabling its incorporation into a diverse range of functional molecules. Research has demonstrated its successful use in synthesizing molecules for neurobiology, drug delivery, and enzyme inhibition. eurekaselect.comtandfonline.com Future work will build upon these successes by exploring more complex and functional molecular architectures.
Key emerging strategies include:
Dual-Target Ligands: Researchers have successfully synthesized hybrid molecules that combine a 5-HT₆ receptor antagonist scaffold with a GABA ester moiety, derived from Boc-GABA, to create agents with potential applications in treating depression. nih.gov Future efforts will likely target other receptor combinations, creating single molecules capable of modulating multiple pathways in the central nervous system.
Photoreleasable (Caged) Compounds: Boc-GABA is a key precursor in the synthesis of "caged" GABA compounds, where the GABA molecule is attached to a photoremovable protecting group. eurekaselect.com Recent work has focused on creating highly efficient two-photon caged GABA derivatives, which allow for the precise spatial and temporal release of GABA in neurobiological experiments using light. nih.govresearchgate.netacs.org Future research will aim to develop new caging groups with improved two-photon absorption cross-sections, enhanced water solubility, and faster release kinetics.
Enzyme Inhibitors: Novel ureido benzenesulfonamides incorporating a GABA moiety, synthesized from Boc-GABA, have been shown to be effective inhibitors of tumor-associated carbonic anhydrase IX and XII. tandfonline.com This opens avenues for designing new classes of enzyme inhibitors by using the Boc-GABA scaffold to target the active sites of other enzymes implicated in disease.
Peptidomimetics and Foldamers: The incorporation of Boc-GABA into peptide chains allows for the creation of peptidomimetics with altered conformations and biological activities. It is used to create non-natural peptide structures and foldamers, which are oligomers that adopt stable, folded conformations. tesisenred.net
The table below summarizes some of the innovative derivatization strategies employing Boc-GABA.
| Derivative Type | Synthetic Strategy | Intended Application | References |
| Dual 5-HT₆/GABA-A Ligands | Esterification with a 5-HT₆ antagonist scaffold followed by deprotection. | Treatment of depression. | nih.gov |
| Two-Photon Caged GABA | Acylation of an indoline (B122111) derivative with Boc-GABA, followed by nitration and deprotection. | High-precision neurostimulation and research. | nih.govresearchgate.netacs.org |
| Dendron-Caged GABA | Convergent synthesis attaching Boc-GABA to a dendron structure via a photocleavable linkage. | Photocontrolled drug delivery. | eurekaselect.com |
| Ureido Benzenesulfonamides | Amidation to form Boc-GABA substituted sulfonamides, followed by deprotection and reaction with isocyanates. | Inhibition of tumor-associated carbonic anhydrases. | tandfonline.com |
| GABA Amide Dimers | Coupling of Boc-GABA with diamines, followed by deprotection. | Probing GABA-A receptor structure-activity relationships. | vt.edu |
Advanced Spectroscopic and Imaging Techniques for In Situ Studies
While standard analytical techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry are routinely used to characterize Boc-GABA derivatives, the functional application of these molecules, particularly in biological systems, necessitates more advanced analytical methods. ulb.ac.betandfonline.com Future research will increasingly rely on techniques that allow for the real-time, in situ observation of these molecules in complex environments.
Emerging areas of focus include:
Two-Photon Microscopy and Uncaging: As seen in the development of caged GABA compounds, two-photon microscopy is a powerful tool. It allows for the photo-release of GABA from its caged precursor at a precise location within living tissue, such as a specific neuron. nih.govresearchgate.net The physiological response can then be monitored simultaneously using techniques like calcium imaging, providing direct insight into the compound's biological effect in situ. nih.govresearchgate.net
Advanced Mass Spectrometry Imaging (MSI): Techniques like MSI could be used to map the distribution of Boc-GABA-derived drugs or probes within tissue samples without the need for labeling. This would provide crucial information on drug penetration, localization in target tissues, and metabolic fate.
Integration with Artificial Intelligence and Machine Learning in Reaction Prediction
The synthesis and design of novel molecules are being revolutionized by computational tools. While quantum chemical modeling has already been employed to theoretically design and understand the photochemical mechanisms of caged GABA compounds derived from Boc-GABA, the next frontier lies in the integration of artificial intelligence (AI) and machine learning (ML). acs.org
Future research directions in this domain include:
Reaction Outcome Prediction: ML models can be trained on large datasets of chemical reactions to predict the most likely products, yields, and optimal conditions for the derivatization of Boc-GABA. This can significantly reduce the number of experiments needed, saving time and resources.
De Novo Molecular Design: AI algorithms can generate novel molecular structures based on a desired set of properties. For instance, an AI could design new Boc-GABA derivatives with predicted high affinity for a specific biological target, improved blood-brain barrier permeability, or specific spectroscopic properties for imaging applications.
High-Throughput Virtual Screening: Before synthesis, vast virtual libraries of potential Boc-GABA derivatives can be screened computationally for their predicted activity against biological targets. This allows researchers to prioritize the most promising candidates for synthesis and experimental testing. The theoretical design of caged GABA compounds is an early example of this principle, which can be expanded and accelerated with modern AI tools. nih.govacs.org
Exploration of Supramolecular Applications in Advanced Material Design
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting new avenues for the application of this compound. The unique combination of a carboxylic acid, a protected amine, and a flexible butane (B89635) linker makes Boc-GABA an interesting building block for self-assembling systems and advanced materials.
Promising areas for future research include:
Organogelators: Boc-GABA has been incorporated into chiral cyclobutane-based peptides that act as low-molecular-weight gelators, forming fibrous networks that can immobilize solvents. tesisenred.net Future work could explore how modifications to the Boc-GABA unit can tune the properties of these gels for applications in areas like controlled release or as scaffolds for tissue engineering.
Self-Assembling Nanostructures: The amphiphilic nature of certain Boc-GABA derivatives can be exploited to create self-assembling structures like micelles or vesicles. These could be used as nanocarriers for drug delivery.
Functionalized Macrocycles: Boc-GABA has been used to functionalize larger host molecules, such as calixarenes. In one example, it was attached to a tris-amino calix tesisenred.netarene. ulb.ac.be This led to the development of an "ouroboros-like" ligand that can coordinate metal ions with high stability in water, demonstrating a strategy for creating advanced chelating agents or catalysts. ulb.ac.beresearchgate.net The Boc-GABA-derived arms provide solubility and can be deprotected to yield amino groups for further functionalization or interaction. ulb.ac.be
The table below highlights some of the supramolecular applications of Boc-GABA.
| Supramolecular System | Role of Boc-GABA | Potential Application | References |
| Ouroboros-like Calix tesisenred.netarene | Functionalizes the macrocycle rim, providing arms for self-inclusion and metal coordination after deprotection. | Highly stable metal chelation, catalysis, biomimetic receptors. | ulb.ac.beresearchgate.net |
| Peptidic Organogelators | Incorporated into cyclobutane-based peptides to drive self-assembly through hydrogen bonding. | Controlled release, tissue engineering scaffolds. | tesisenred.net |
| Dendrimers | Attached to a dendron core via a photocleavable linker. | Spatially organized, light-triggered drug delivery systems. | eurekaselect.com |
Q & A
Q. What are the standard synthetic routes for 4-[(tert-butoxy)carbamoyl]butanoic acid, and how can purity be optimized?
The compound is typically synthesized via a two-step process: (1) protection of γ-aminobutyric acid (GABA) using di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous solution (e.g., sodium bicarbonate) to introduce the tert-butoxycarbamoyl group, followed by (2) acid-catalyzed deprotection if intermediates require further functionalization. Purification is achieved using recrystallization from ethanol/water mixtures or column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate). Yield optimization (>95%) requires strict control of reaction pH and temperature .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated solvents (DMSO-d₆ or CDCl₃) confirm the presence of the tert-butyl group (δ ~1.4 ppm for 9H singlet) and carbamoyl/butanoic acid protons.
- Infrared (IR) Spectroscopy: Key peaks include N-H stretches (~3300 cm⁻¹ for carbamoyl), C=O stretches (~1700 cm⁻¹ for acid and carbamate), and tert-butyl C-H bends (~1360-1390 cm⁻¹).
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at 210–220 nm ensure purity >98% .
Q. What are the common applications of this compound in peptide and polymer chemistry?
The tert-butoxycarbamoyl group serves as a transient protecting group for amines, enabling selective reactions at the butanoic acid moiety. It is widely used in solid-phase peptide synthesis (SPPS) to prevent unwanted side-chain interactions. In polymer science, it acts as a monomer for stimuli-responsive materials due to its pH-sensitive deprotection .
Advanced Research Questions
Q. How can enantiomeric resolution of chiral derivatives be achieved, and what analytical tools validate absolute configuration?
For chiral analogs (e.g., R- or S-enantiomers), enantioselective synthesis employs chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts). Resolution is performed via chiral HPLC using amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Absolute configuration is confirmed by single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement .
Q. What crystallographic strategies are recommended for resolving structural ambiguities in derivatives?
SC-XRD data collection at low temperature (100 K) minimizes thermal motion artifacts. Structure solution via SHELXD (direct methods) or intrinsic phasing, followed by refinement in SHELXL with anisotropic displacement parameters for non-H atoms. Hydrogen bonding and π-π interactions are analyzed using Mercury or Olex2 software. Twinning or disorder requires iterative refinement with PART instructions .
Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) evaluates binding affinity to enzymes like matrix metalloproteinases (MMPs). Solvent effects are modeled using the Polarizable Continuum Model (PCM). Quantum Topological Molecular Similarity (QTMS) indices correlate with experimental inhibitory activity .
Q. What experimental assays are suitable for investigating its bioactivity in enzyme inhibition studies?
- Fluorescence-Based Assays: Measure MMP inhibition by monitoring fluorescence quenching of fluorogenic substrates (e.g., DQ-collagen).
- Surface Plasmon Resonance (SPR): Quantifies binding kinetics (ka, kd) to immobilized enzyme targets.
- Isothermal Titration Calorimetry (ITC): Provides thermodynamic profiles (ΔH, ΔS) of interactions .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
